2-氯-4-丙酰基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

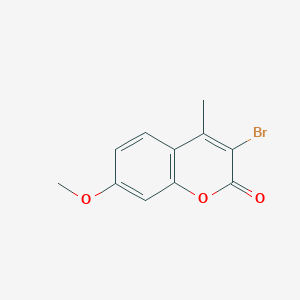

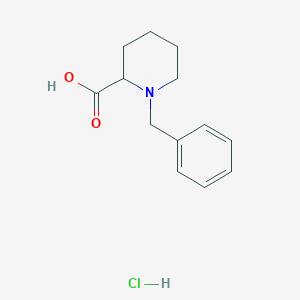

2-Chloro-4-propionylpyridine is a useful research compound. Its molecular formula is C8H8ClNO and its molecular weight is 169.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-4-propionylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-propionylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

金属配合物合成与催化

- 研究已经探讨了氯代三吡啶与不同醇在KOH存在下的反应,产生了金属配合物。这些配合物,包括铜和钯的配合物,已被研究其结构特性以及在催化和材料科学中的潜在应用(Liu et al., 2001)。

光催化制氢

- 铂(II)氯配合物,包括由吡啶配体衍生的配合物,已被研究其在光催化水制氢中的作用。这项研究突显了氯吡啶配合物在可再生能源技术中的潜力(Du et al., 2008)。

绿色合成过程

- 从氯吡啶合成2-氯-4-氨基吡啶的绿色合成过程已经开发出来,展示了一种环保的合成氨基吡啶衍生物的方法,这种方法可以推广到类似化合物,如2-氯-4-丙酰基吡啶(Shu-jing, 2013)。

超分子聚合物和大分子化学

- 已经描述了氯代三吡啶的先进合成技术,使得可以创建超分子聚合物并促进大分子化学研究。这包括用吡啶衍生物对聚丙烯氧基进行官能化(Schubert等人,2002)。

电化学应用

- 基于取代吡啶配体的离子液体已被开发用于铝的电化学沉积,表明吡啶衍生物在改善电化学过程和材料科学中的作用(Fang et al., 2015)。

制药和农药中间体

- 研究已集中在氯代吡啶衍生物的合成和纯化上,突显了它们作为制药和农药领域中间体的重要性。这强调了氯吡啶化合物在药物和农药开发中的广泛实用性(Su Li, 2005)。

安全和危害

While specific safety data for 2-Chloro-4-propionylpyridine was not found, related compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They have been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

作用机制

Target of Action

It is known that chloropyridines are used as intermediates in the synthesis of various pesticides, dyes, and pharmaceuticals .

Mode of Action

It is known that when nucleophiles are added to 2-chloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced . Further workup is usually required to separate the desired isomer from a mixture of compounds produced by 2-chloropyridine reactions .

Biochemical Pathways

It is known that 2-chloro-4-nitrophenol, a related compound, is degraded via the 1,2,4-benzenetriol pathway in a gram-negative bacterium . This pathway is significantly different from the (chloro)hydroquinone pathways reported in all other Gram-negative 2-Chloro-4-nitrophenol-utilizers .

Pharmacokinetics

It is known that the compound has a molecular weight of 16961 .

Result of Action

It is known that the compound is used as an intermediate in the synthesis of various compounds, suggesting that its primary role may be in facilitating chemical reactions .

Action Environment

It is known that the compound is a tan solid , suggesting that it may be stable under a variety of conditions.

生化分析

Biochemical Properties

2-Chloro-4-propionylpyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes, including flavin-dependent monooxygenases and aniline dioxygenases . These interactions involve the catalytic removal of functional groups and subsequent transformations, which are crucial for the compound’s biochemical activity. The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 2-Chloro-4-propionylpyridine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 2-Chloro-4-propionylpyridine can induce cytotoxicity in certain cancer cell lines, suggesting its potential as an anticancer agent . Additionally, it has been observed to affect the expression of genes involved in cell cycle regulation and apoptosis, thereby impacting cellular proliferation and survival.

Molecular Mechanism

At the molecular level, 2-Chloro-4-propionylpyridine exerts its effects through specific binding interactions with biomolecules. It has been shown to bind to DNA, leading to intercalation and groove binding, which can disrupt DNA replication and transcription . Furthermore, 2-Chloro-4-propionylpyridine can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Chloro-4-propionylpyridine can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, 2-Chloro-4-propionylpyridine may degrade into various metabolites, which can have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis.

Dosage Effects in Animal Models

The effects of 2-Chloro-4-propionylpyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can induce significant cytotoxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic response. Exceeding this threshold can lead to toxic effects, including organ damage and systemic toxicity.

Metabolic Pathways

2-Chloro-4-propionylpyridine is involved in various metabolic pathways, including oxidative degradation and conjugation reactions. Enzymes such as flavin-dependent monooxygenases and aniline dioxygenases play a crucial role in the metabolism of the compound . These enzymes catalyze the initial steps of degradation, leading to the formation of intermediate metabolites, which are further processed by other metabolic enzymes. The metabolic pathways of 2-Chloro-4-propionylpyridine can influence its overall biochemical activity and toxicity.

Transport and Distribution

The transport and distribution of 2-Chloro-4-propionylpyridine within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins can facilitate the distribution of 2-Chloro-4-propionylpyridine within tissues, influencing its localization and concentration in different organs.

Subcellular Localization

The subcellular localization of 2-Chloro-4-propionylpyridine is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of 2-Chloro-4-propionylpyridine within these compartments can affect its interactions with biomolecules and its overall biochemical activity.

属性

IUPAC Name |

1-(2-chloropyridin-4-yl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-10-8(9)5-6/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHONLVKPBHGMJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=NC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80521844 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87121-53-7 |

Source

|

| Record name | 1-(2-Chloropyridin-4-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80521844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Aminoethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B1282226.png)

![4-Chloropyrido[3,2-d]pyrimidine](/img/structure/B1282233.png)

![2-Azaspiro[5.5]undec-8-ene](/img/structure/B1282242.png)